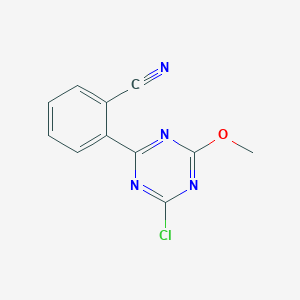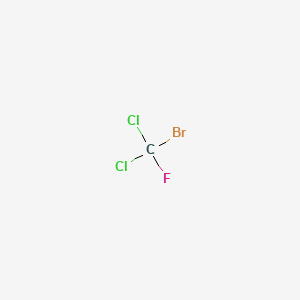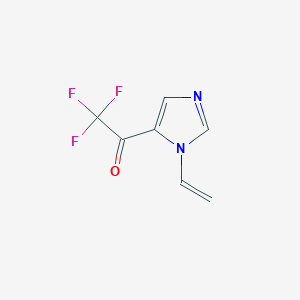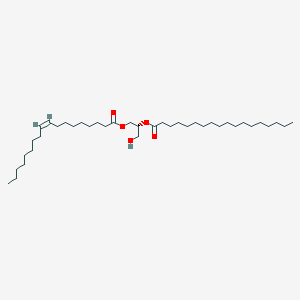
2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is a bifunctional C-H activation template developed for the conversion of phenols to 1,3-disubstituted arenes. This compound is used in a one-pot palladium-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted in a controlled environment to maintain the desired temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for olefination and nickel catalysts for ipso-C-O activation. The reactions are typically carried out in organic solvents such as tetrahydrofuran or methanol .
Major Products Formed
The major products formed from these reactions include 1,3-disubstituted arenes and other arylated compounds. These products are valuable intermediates in the synthesis of various organic molecules .
Applications De Recherche Scientifique
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a template for C-H activation and arylation reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile involves its role as a bifunctional C-H activation template. It facilitates the meta-selective C-H olefination of phenols through palladium catalysis, followed by nickel-catalyzed ipso-C-O activation and arylation. This sequential functionalization allows for the efficient conversion of phenols to 1,3-disubstituted arenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent and in the synthesis of various organic compounds.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Utilized in radioimmunoassays and the preparation of cyclodextrin-rotaxanes.
Uniqueness
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile is unique due to its bifunctional nature, allowing it to act as both a C-H activation template and an arylation agent. This dual functionality makes it a valuable tool in organic synthesis, particularly for the efficient conversion of phenols to 1,3-disubstituted arenes .
Propriétés
Formule moléculaire |
C11H7ClN4O |
|---|---|
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
2-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7ClN4O/c1-17-11-15-9(14-10(12)16-11)8-5-3-2-4-7(8)6-13/h2-5H,1H3 |
Clé InChI |
IGHRYADFCQIVJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)C2=CC=CC=C2C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)




![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)




![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)


